molecular formula C17H14N4O4 B5587472 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B5587472
M. Wt: 338.32 g/mol
InChI Key: BRCVESKZCNLXQK-VCHYOVAHSA-N
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Description

Pyrazole derivatives are of significant interest in the field of organic chemistry due to their diverse biological activities and potential applications in medicinal chemistry. They exhibit a range of properties that make them valuable for various synthetic applications and as intermediates in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, including the condensation of hydrazines with 1,3-diketones or the reaction of aldehydes with hydrazines in the presence of various catalysts. For example, substituted 2-aminobenzo[b]pyrans were synthesized through a three-component condensation involving aromatic aldehydes, suggesting a potential route for similar pyrazole derivatives (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular and crystal structure of related compounds can be established through X-ray diffraction analysis, providing insights into their geometric and electronic structure. This method has been applied to determine the structure of various pyrazole derivatives, indicating its applicability for analyzing the structure of "3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime" (Tamer et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on their substituents. Their reactivity is influenced by the electronic effects of substituents, as demonstrated in studies involving the nitrosation of oximes to yield pyrazole derivatives (Hansen & Novak, 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of pyrazole derivatives can be significantly affected by their molecular structure. These properties are crucial for their application in various fields and can be studied using techniques like X-ray diffraction and spectroscopic methods (Mary et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity, stability, and potential for forming hydrogen bonds, are central to their applications in chemical synthesis and drug design. These properties can be explored through experimental and theoretical studies, providing insights into the behavior of these compounds under various conditions (Attaryan et al., 2012).

Scientific Research Applications

Synthesis Techniques

  • A study discussed the synthesis of pH-sensitive spin probes through the Grignard reagent addition to certain oximes, showcasing advanced techniques in creating compounds for specific scientific applications (Kirilyuk et al., 2003).

Antimicrobial and Antioxidant Properties

  • Research on bioactive formylpyrazole analogues, including derivatives of the compound , reveals that certain substitutions in the aromatic ring enhance in vitro antimicrobial activities and antioxidant capabilities. This demonstrates the compound's potential in developing new antimicrobial and antioxidant agents (Gurunanjappa et al., 2017).

Synthesis and Application in Nonlinear Optical Materials

  • A study on the synthesis, photophysical, and theoretical studies of pyrazole-based derivatives emphasizes their use in non-linear optical applications. The research highlights how the molecular structure impacts the optical properties, underscoring the potential of such compounds in creating advanced optical materials (Lanke & Sekar, 2016).

Pharmaceutical and Biological Investigations

  • The antimicrobial activity of novel chitosan Schiff bases derived from heterocyclic pyrazole carbaldehyde derivatives, including those similar to the target compound, has been evaluated. This work indicates the potential of these compounds in antimicrobial applications and their role as functional materials in medicinal chemistry (Hamed et al., 2020).

Advanced Organic Syntheses

  • An intriguing approach to the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via intramolecular nitrile oxide cycloaddition demonstrates the versatility of oximes in organic syntheses. This method provides a straightforward pathway to complex heterocyclic systems, showcasing the compound's utility in synthetic organic chemistry (Milišiūnaitė et al., 2021).

Reductive Amination Techniques

  • The direct reductive amination of a related compound using NaBH4/I2 as a reducing agent highlights a valuable methodology in organic synthesis for constructing secondary amines. This technique is crucial for developing biologically active molecules and intermediates in pharmaceuticals (Bawa et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, the mechanism of action would be how the drug interacts with the body to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies to understand its properties, potential uses, and safety considerations .

properties

IUPAC Name

(NE)-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-25-16-8-7-12(9-15(16)21(23)24)17-13(10-18-22)11-20(19-17)14-5-3-2-4-6-14/h2-11,22H,1H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCVESKZCNLXQK-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine

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